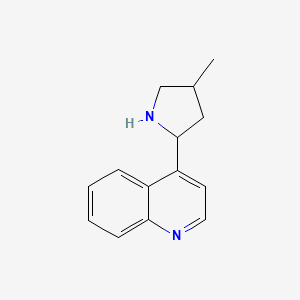
4-(4-Methylpyrrolidin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a 4-methylpyrrolidine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various substituents onto the quinoline core . Green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are also being explored to minimize environmental impact .
化学反応の分析
反応の種類: 4-(4-メチルピロリジン-2-イル)キノリンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化し、キノリンN-オキシドを生成できます.
還元: 水素ガスと金属触媒(例えば、炭素上のパラジウム)を使用する還元反応は、キノリン環をテトラヒドロキノリンに変換できます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム
還元: 水素ガス、炭素上のパラジウム
置換: 硝酸(ニトロ化用)、ハロゲン(ハロゲン化用)
主な生成物:
- キノリンN-オキシド(酸化)
- テトラヒドロキノリン(還元)
- ニトロキノリン、ハロゲン化キノリン(置換)
科学的研究の応用
4-(4-メチルピロリジン-2-イル)キノリンは、科学研究において幅広い用途があります。
作用機序
4-(4-メチルピロリジン-2-イル)キノリンの作用機序には、様々な分子標的との相互作用が含まれます。 例えば、キノリン誘導体は、細菌のDNAジャイレースとタイプIVトポイソメラーゼの切断を促進することにより、DNA合成を阻害することが知られており、細菌細胞の死につながります 。 がん研究では、これらの化合物は、特定のシグナル伝達経路を標的にすることで、アポトーシスを誘導する可能性があります .
類似の化合物:
キノリン: 抗マラリア特性で知られる母体化合物です.
キノロン: 広域スペクトル抗菌活性を示す誘導体です.
独自性: 4-(4-メチルピロリジン-2-イル)キノリンは、4-メチルピロリジン基の存在によってユニークであり、他のキノリン誘導体と比較して、生物学的活性と選択性を高める可能性があります .
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial properties.
Quinolone: A derivative with broad-spectrum antibacterial activity.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Uniqueness: 4-(4-Methylpyrrolidin-2-yl)quinoline is unique due to the presence of the 4-methylpyrrolidine group, which can enhance its biological activity and selectivity compared to other quinoline derivatives .
特性
CAS番号 |
603090-05-7 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
4-(4-methylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-10-8-14(16-9-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3 |
InChIキー |
JFWJREDNZPUZGV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


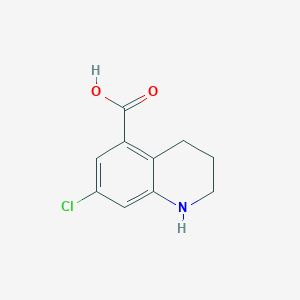
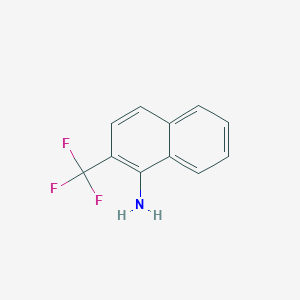
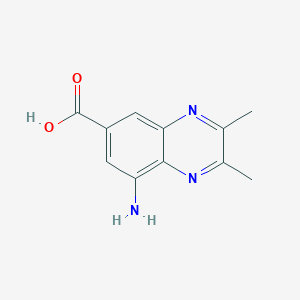

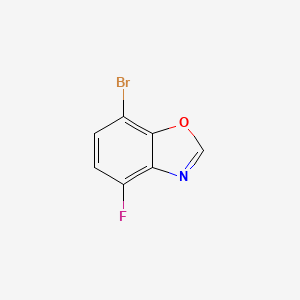




![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)
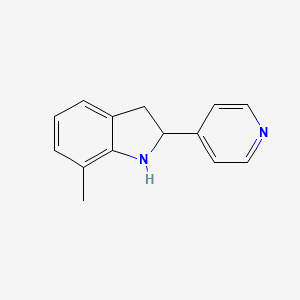

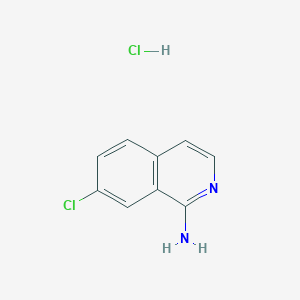
![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
